molecular formula C10H7NO B3367041 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile CAS No. 1595-70-6

4-(1-Hydroxy-2-propyn-1-yl)benzonitrile

Cat. No.: B3367041
CAS No.: 1595-70-6
M. Wt: 157.17 g/mol
InChI Key: JYVHGWRYMPXZHU-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-propyn-1-yl)benzonitrile is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol. This compound is characterized by a benzonitrile group substituted with a hydroxypropynyl group at the para position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

4-Bromobenzonitrile+Propargyl AlcoholK2CO3,DMF,HeatThis compound\text{4-Bromobenzonitrile} + \text{Propargyl Alcohol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Bromobenzonitrile+Propargyl AlcoholK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-propyn-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxy group with a chlorine atom.

Major Products

    Oxidation: 4-(1-Oxo-2-propyn-1-yl)benzonitrile

    Reduction: 4-(1-Hydroxy-2-propyn-1-yl)benzylamine

    Substitution: 4-(1-Chloro-2-propyn-1-yl)benzonitrile

Scientific Research Applications

4-(1-Hydroxy-2-propyn-1-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydroxy-2-propyn-1-yl)benzaldehyde
  • 4-(1-Hydroxy-2-propyn-1-yl)benzoic acid
  • 4-(1-Hydroxy-2-propyn-1-yl)benzylamine

Uniqueness

4-(1-Hydroxy-2-propyn-1-yl)benzonitrile is unique due to the presence of both a hydroxypropynyl group and a nitrile group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields. The hydroxypropynyl group offers opportunities for further functionalization, while the nitrile group can participate in a wide range of chemical reactions .

Properties

IUPAC Name

4-(1-hydroxyprop-2-ynyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-6,10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVHGWRYMPXZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-Formyl-benzonitrile (1.5 grams, 10.0 mmole) in tetrahydrofuran (20 ml) at −78° C. was added 0.5 M ethynyl magnesium bromide (26 ml, 13.0 mmole) dropwise. The mixture was stirred at −78° C. for 30 minutes and allowed to warm to room temperature over one hour. The reaction was cooled to 0° C., quenched with 10 ml methanol, poured into 200 ml water, acidified with oxalic acid and extracted with diethyl ether. The combined extracts were washed with water and brine, dried over MgSO4, filtered, and concentrated to give an oil which was purified via flash chromatography on silica using 30% ethyl acetate/hexane as eluent to give a solid. (1.6 g). MW 157.18; MS (m/e) 157 (M+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
ethynyl magnesium bromide
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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